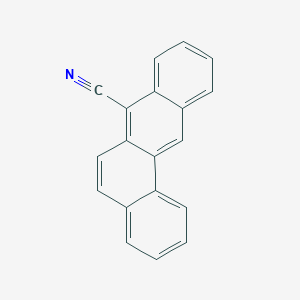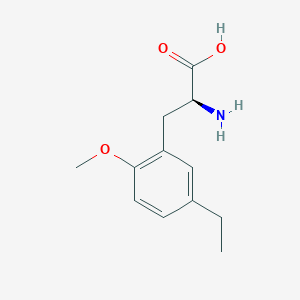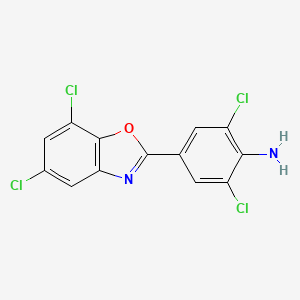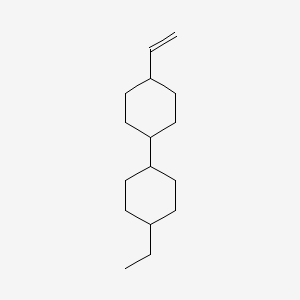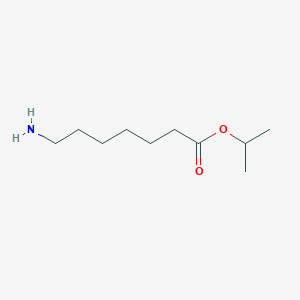
Propan-2-yl 7-aminoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 7-aminoheptanoate is a chemical compound with the molecular formula C10H21NO2. It is an ester formed from 7-aminoheptanoic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 7-aminoheptanoate typically involves the esterification of 7-aminoheptanoic acid with isopropanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The general steps are as follows :
Reactants: 7-aminoheptanoic acid and isopropanol.
Catalyst: Sulfuric acid.
Reaction Conditions: The mixture is heated to facilitate the esterification process.
Purification: The product is purified through distillation and other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7-aminoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propan-2-yl 7-aminoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propan-2-yl 7-aminoheptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 7-aminoheptanoic acid, which may interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 7-aminoheptanoate
- 1-Methylethyl 7-aminoheptanoate
- Heptanoic acid derivatives
Uniqueness
Propan-2-yl 7-aminoheptanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7790-12-7 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
propan-2-yl 7-aminoheptanoate |
InChI |
InChI=1S/C10H21NO2/c1-9(2)13-10(12)7-5-3-4-6-8-11/h9H,3-8,11H2,1-2H3 |
InChI Key |
KJADKQLSEANQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
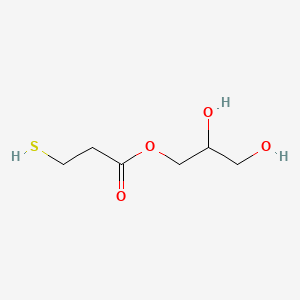
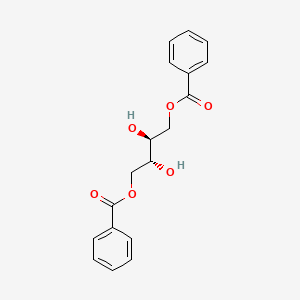

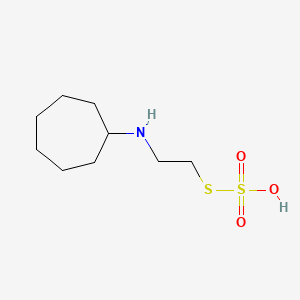
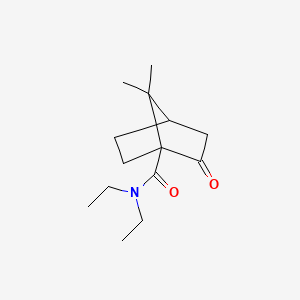
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)

